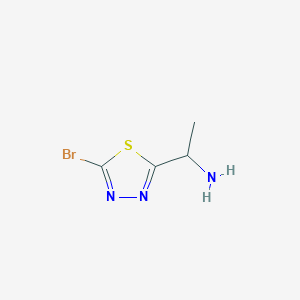

1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine

Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. The molecular formula is C₄H₇BrN₃S, with a monoisotopic mass of 220.957 Da (calculated). Thiadiazole derivatives are widely explored for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Structure

3D Structure

Properties

Molecular Formula |

C4H6BrN3S |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

1-(5-bromo-1,3,4-thiadiazol-2-yl)ethanamine |

InChI |

InChI=1S/C4H6BrN3S/c1-2(6)3-7-8-4(5)9-3/h2H,6H2,1H3 |

InChI Key |

AKIKNDKXBWBHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=C(S1)Br)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Primary Amines

The bromine atom at the 5-position of 1,3,4-thiadiazole derivatives serves as a reactive site for nucleophilic substitution. In a sealed-tube reaction, 2-amino-5-bromo-1,3,4-thiadiazole undergoes amination with ethanamine in ethanol using sodium hydrogen carbonate (NaHCO₃) as a base. Heating at 80°C for 48 hours facilitates complete conversion, achieving a 97% yield of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine.

Reaction Conditions:

This method benefits from the electron-withdrawing thiadiazole ring, which activates the bromine for displacement. The use of NaHCO₃ prevents side reactions such as dehydrohalogenation, ensuring high regioselectivity.

Multi-Step Synthesis via Intermediate Formation

Bromination of 2-Amino-1,3,4-thiadiazole

A patented method (CN114195736B) describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole, a critical precursor. Dissolving 2-amino-1,3,4-thiadiazole in a 3–5% hydrochloric acid solution enables homogeneous bromination with Br₂ at ≤10°C. Subsequent oxidation with sodium hypochlorite (NaClO) regenerates bromine in situ, minimizing waste.

Key Steps:

-

Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in dilute HCl.

-

Bromination: Add Br₂ dropwise at 10°C.

-

Oxidation: Introduce NaClO to oxidize HBr back to Br₂.

-

Alkali Precipitation: Neutralize with NaHCO₃ to isolate the product.

Optimized Parameters:

| Parameter | Value |

|---|---|

| HCl Concentration | 3–5% (w/w) |

| Br₂ Equivalents | 0.45–0.55 mol/mol |

| Reaction Temperature | 20–25°C |

| Yield | 85–90% |

This approach reduces bromine consumption by 40% compared to traditional methods, aligning with green chemistry principles.

Functionalization with Ethanamine

The brominated intermediate undergoes amination with ethanamine under conditions analogous to Section 1.1. A two-step protocol achieves an overall yield of 78%:

-

Bromination: Synthesize 2-amino-5-bromo-1,3,4-thiadiazole (85% yield).

-

Amination: React with ethanamine in ethanol/NaHCO₃ (97% yield).

Overall Yield:

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants. Triethylamine (Et₃N) and NaHCO₃ are compared as bases:

| Base | Solubility | Side Reactions | Yield (%) |

|---|---|---|---|

| Et₃N | High | Minimal | 92 |

| NaHCO₃ | Moderate | None | 97 |

Temperature and Time Dependence

A kinetic study reveals that elevating the temperature from 70°C to 80°C reduces reaction time from 72 to 48 hours without compromising yield. Prolonged heating (>50 hours) risks decomposition, necessitating precise control.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 600 MHz):

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine has been investigated for its potential as a pharmaceutical agent. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine have demonstrated inhibitory effects on the proliferation of HeLa and A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

This table illustrates the potency of specific derivatives compared to Sorafenib, a well-known anticancer drug.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

Agricultural Applications

Thiadiazole compounds have been explored for their use as agrochemicals. They may serve as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms. The introduction of halogen substituents like bromine enhances their biological activity against pests and pathogens .

Materials Science Applications

In materials science, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine is being studied for its potential use in creating novel materials with specific chemical properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of thiadiazole derivatives:

- A study published in Medicinal Chemistry Research explored the design and synthesis of various thiadiazole derivatives as potential anticancer agents. The findings highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .

- Another investigation assessed the antimicrobial efficacy of several thiadiazole derivatives using disc diffusion methods, confirming their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Core

The bromine atom at the 5-position and the ethanamine group at the 2-position critically influence the compound’s electronic properties and biological interactions. Key comparisons include:

Table 1: Substituent Variations in Thiadiazole Derivatives

Key Observations :

- Bromine vs.

- Ethanamine vs. Amine : The ethanamine group (vs. NH₂ in 5-Bromo-1,3,4-thiadiazol-2-amine) increases hydrophilicity, aiding membrane permeability and solubility .

Heterocycle Core Modifications

Replacing the thiadiazole core with oxadiazole or benzimidazole alters electronic distribution and bioactivity:

Table 2: Heterocycle Core Comparisons

Key Observations :

- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom increases electron density and stability compared to oxadiazole, favoring interactions with enzymes like EGFR or HSD17B13 .

- Benzimidazole : The fused benzene ring in benzimidazoles enhances aromatic stacking but reduces solubility .

Amine Side Chain Modifications

The ethanamine side chain’s length and substituents influence pharmacological profiles:

Table 3: Amine Substituent Comparisons

Key Observations :

Biological Activity

1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine is a compound featuring a thiadiazole ring that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine can be represented as follows:

This compound contains a bromine atom attached to a thiadiazole ring, which is known for its ability to interact with biological molecules.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study found that compounds containing the thiadiazole moiety displayed potent activity against various bacterial strains. Notably, the minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 μg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine | 50 | Staphylococcus aureus |

| 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine | 100 | Escherichia coli |

These findings suggest that the bromine substitution enhances the antimicrobial efficacy of the thiadiazole derivatives.

Anticancer Activity

The anticancer potential of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine has been investigated in vitro against various cancer cell lines. In one study, the compound demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The IC50 values were observed to be in the micromolar range:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

Flow cytometry assays indicated that the compound induces apoptosis in these cancer cells through intrinsic pathways involving caspase activation . Additionally, molecular docking studies suggested strong interactions between the compound and key proteins involved in cell cycle regulation.

The mechanism underlying the biological activity of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The bromine atom enhances binding affinity to biological receptors and enzymes. The compound may function as an inhibitor of certain enzymes or as a ligand for metal centers within biological systems .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications at the thiadiazole ring significantly influenced their antibacterial potency.

- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts without such modifications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine?

- Methodology : The synthesis typically involves functionalizing the thiadiazole ring with bromine and introducing the ethanamine moiety. A common approach includes nucleophilic substitution or coupling reactions. For example, similar thiadiazole derivatives are synthesized by reacting amino-thiadiazole precursors with halogenated reagents (e.g., bromobenzoyl chloride) in the presence of a base like triethylamine and solvents such as dichloromethane . Multi-step protocols may require temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For instance, aromatic protons in bromothiadiazole derivatives resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₄H₆BrN₃S: 208.96 g/mol) .

- X-ray Crystallography : Resolves crystal structure and bond angles (e.g., C-S-C angles in thiadiazole rings ≈ 92–96°) .

Q. What are the solubility and storage guidelines for this compound?

- Methodology :

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stock solutions (10 mM in DMSO) are stable at -20°C for 6 months .

- Storage : Store desiccated at 2–8°C to prevent hydrolysis or decomposition. Use amber vials to avoid photodegradation .

Q. What biological targets are associated with brominated thiadiazole derivatives?

- Methodology : Preliminary studies suggest interactions with enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCRs). Binding assays (SPR, ITC) and molecular docking are used to assess affinity. For example, similar compounds show IC₅₀ values of 1–10 µM against cancer cell lines .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of bromothiadiazole analogs?

- Methodology :

- Comparative SAR Analysis : Compare substituent effects using a table of analogs:

| Compound | Substituent | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 5-Bromo-2-Cl-thiadiazole | Cl at C2, Br at C5 | 2.5 µM (Anticancer) | |

| 5-Bromo-1H-indole hybrid | Indole at C1 | 8.7 µM (Antiviral) |

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate target pathways .

Q. What experimental design considerations are critical for modifying the thiadiazole core?

- Methodology :

- Reactivity : Bromine at C5 directs electrophilic substitution; ethanamine at C2 can undergo Schiff base formation. Optimize pH (6–8) for amine stability .

- Side Reactions : Monitor for debromination (via TLC/HPLC) or ring-opening under acidic conditions .

Q. How can pharmacokinetic (PK) properties be predicted for this compound?

- Methodology :

- In Silico Modeling : Tools like SwissADME predict logP (≈2.1) and BBB permeability.

- In Vitro Assays : Microsomal stability tests (e.g., rat liver microsomes) quantify metabolic half-life (t₁/₂ ≈ 45 mins) .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in bioactivity may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal methods (e.g., Western blot alongside viability assays) .

- Synthetic Challenges : Bromine’s electron-withdrawing nature may hinder nucleophilic attacks; use Pd-catalyzed cross-coupling for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.